![molecular formula C28H33N7O3 B1230614 2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)
2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 3198732 is a member of acetamides and an anilide. It has a role as an anticoronaviral agent.
Aplicaciones Científicas De Investigación
Ultraviolet Light Absorber
The compound is used as an ultraviolet light (UV) absorber, particularly in plastics and polymeric substances, to prevent light-induced degradation. In vitro experiments with human liver microsomes have been performed to understand its oxidative phase I metabolites, revealing the oxidation of alkyl side chains but no metabolic transformations at the benzotriazole moiety (Denghel, Leibold, & Göen, 2019).
Synthesis and Characterization in Crystal Structures
The compound is involved in the synthesis of novel compounds with potential applications in crystallography and computational studies. For instance, its derivatives have been synthesized and characterized by single crystal X-ray diffraction, compared with theoretical parameters calculated through density functional theory (DFT) (Sebhaoui et al., 2020).
Antitumor Activity
Derivatives of this compound have been evaluated for potential antitumor activity. In one study, compounds bearing different heterocyclic ring systems were synthesized and screened for their antitumor activity in vitro against human tumor cell lines, showing considerable activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Optically Active Derivatives
The compound has been used in the synthesis of optically active derivatives with potential applications in organic chemistry and pharmaceuticals. These derivatives have been synthesized and analyzed for their structural properties (Katritzky, He, & Wang, 2002).
Synthesis of Anticancer Agents
It's used in the synthesis of new derivatives, such as benzimidazole-thiazole derivatives, which have been tested for their anticancer activity. These compounds have shown promising activity against cancerous cell lines (Nofal et al., 2014).
Photovoltaic Efficiency Modeling
The compound and its analogs have been studied for their potential use in dye-sensitized solar cells (DSSCs). These studies include spectroscopic analysis, quantum mechanical studies, and modeling of photovoltaic efficiency (Mary et al., 2020).
Propiedades
Fórmula molecular |
C28H33N7O3 |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C28H33N7O3/c1-6-28(3,4)30-27(38)26(24-12-9-17-33(24)5)35(21-15-13-20(14-16-21)29-19(2)36)25(37)18-34-23-11-8-7-10-22(23)31-32-34/h7-17,26H,6,18H2,1-5H3,(H,29,36)(H,30,38) |
Clave InChI |
BCIIGGMNYNWRQK-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NC(=O)C(C1=CC=CN1C)N(C2=CC=C(C=C2)NC(=O)C)C(=O)CN3C4=CC=CC=C4N=N3 |
SMILES canónico |
CCC(C)(C)NC(=O)C(C1=CC=CN1C)N(C2=CC=C(C=C2)NC(=O)C)C(=O)CN3C4=CC=CC=C4N=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





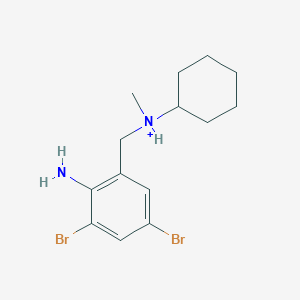
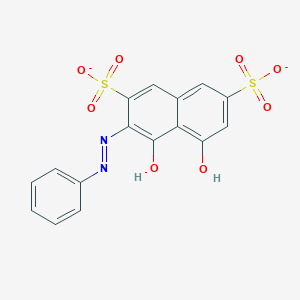

![7-[[2-[5-Cyclopropyl-3-(difluoromethyl)-1-pyrazolyl]-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230540.png)
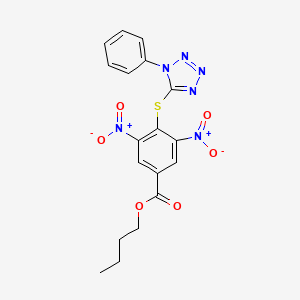
![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1230544.png)
![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230546.png)
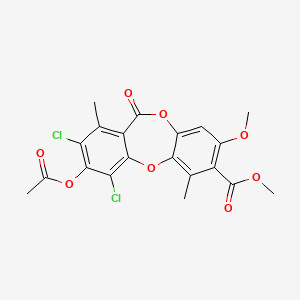
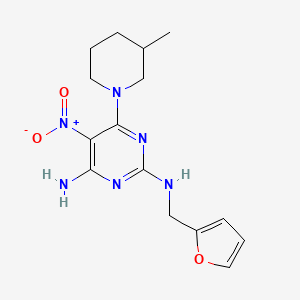

![2-[3-[(4-Chlorophenyl)methylidene]-6-methoxy-2-methylinden-1-yl]acetic acid](/img/structure/B1230554.png)
